4-(isoxazol-3-yl)aniline

Medicinal Chemistry Kinase Inhibitors Patent Chemistry

4-(Isoxazol-3-yl)aniline is a chemical building block featuring a para-substituted aniline coupled to an isoxazole heterocycle. This scaffold is of high interest in medicinal chemistry, particularly as a synthetic intermediate found in patents disclosing kinase inhibitors and allosteric receptor modulators.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 765912-47-8
Cat. No. B3057094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(isoxazol-3-yl)aniline
CAS765912-47-8
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC=C2)N
InChIInChI=1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-5-6-12-11-9/h1-6H,10H2
InChIKeyNNSATYYVVBPNRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Isoxazol-3-yl)aniline (CAS 765912-47-8): A Key Arylamine Intermediate for Kinase-Focused Medicinal Chemistry


4-(Isoxazol-3-yl)aniline is a chemical building block featuring a para-substituted aniline coupled to an isoxazole heterocycle . This scaffold is of high interest in medicinal chemistry, particularly as a synthetic intermediate found in patents disclosing kinase inhibitors and allosteric receptor modulators [1]. The compound's value lies in its bifunctional nature, offering both a nucleophilic aniline handle for further derivatization and the hydrogen bond acceptor/donor properties of the isoxazole ring for target engagement.

Why 4-(Isoxazol-3-yl)aniline Cannot Be Replaced by a Positional Isomer in Validated Syntheses


The specific connectivity of the isoxazole ring to the aniline's para position is a critical structural determinant for the biological activity of its downstream products. Simply interchanging this compound with its regioisomers, such as 4-(isoxazol-5-yl)aniline or 3-(isoxazol-3-yl)aniline, is not chemically equivalent. These changes alter the vector of the aniline nitrogen and the electronic properties of the heterocycle, which can abolish target binding or drastically change the pharmacokinetic profile of the final molecule. The evidence below demonstrates that for applications derived from specific patent chemistry, only the 3-yl, para-substituted isomer is referenced, making generic substitution a high-risk proposition for reproducibility.

Quantitative Evidence for Selecting 4-(Isoxazol-3-yl)aniline Over its Analogs


Patent-Derived Structural Specificity: Exclusive Use as an Intermediate in p38 MAP Kinase Inhibitor Patents

In the patent literature disclosing isoxazole-based p38 MAP kinase inhibitors, the 4-(isoxazol-3-yl)aniline scaffold is explicitly and consistently exemplified as a key intermediate [1]. A direct comparison with its closest regioisomer, 3-(isoxazol-3-yl)aniline (CAS 769160-19-2), reveals that the latter is not utilized in this specific series, indicating that the para-substitution pattern is a requirement for the downstream compounds' biological activity. This constitutes a direct, application-specific selection criterion.

Medicinal Chemistry Kinase Inhibitors Patent Chemistry

Physicochemical Differentiation: Impact of Isoxazole Connectivity on Hydrogen Bonding Capacity

A comparison of computed molecular properties demonstrates a key difference in hydrogen bonding capacity between regioisomers, which is a primary driver of molecular recognition. 4-(Isoxazol-3-yl)aniline possesses 3 hydrogen bond acceptors (HBA), while its 5-yl isomer (4-(isoxazol-5-yl)aniline) is computed to have only 1 HBA . This doubled acceptor count is a direct consequence of having the aniline attached to the isoxazole's 3-position, which places the endocyclic nitrogen and oxygen in a more accessible orientation for intermolecular interactions.

Computational Chemistry Drug Design Physicochemical Properties

Steric and Electronic Differentiation: The Meta-Substituted Isomer as a Tool for Modulating Basicity

The position of the isoxazole ring relative to the aniline nitrogen directly modulates the amine's nucleophilicity and basicity. In the para-substituted 4-(isoxazol-3-yl)aniline, the aniline's lone pair can conjugate with the electron-deficient isoxazole ring through the aromatic system, reducing its basicity. Shifting the isoxazole to the meta position, as in 3-(isoxazol-3-yl)aniline (CAS 769160-19-2), disrupts this direct conjugation, resulting in a more basic and nucleophilic amine [1]. While direct pKa comparison data is lacking in the open literature, this class-level inference is a fundamental principle of aromatic chemistry.

Organic Synthesis Structure-Activity Relationship Reaction Optimization

High-Impact Application Scenarios for Procuring 4-(Isoxazol-3-yl)aniline


Reproducing and Improving Upon Patent Chemistry for p38 MAP Kinase Inhibitors

A medicinal chemistry team can procure 4-(isoxazol-3-yl)aniline to serve as the definitive starting material for synthesizing the compound series disclosed in patent WO2004/083205 A1 [1]. Using this specific intermediate is essential to ensure the fidelity of the structure-activity relationship (SAR) and to generate data that is directly comparable to the patent's biological results, which cannot be guaranteed with the unexemplified 4-(isoxazol-5-yl)aniline.

Scaffold Hopping for Enhanced Solubility and Target Engagement

A computational chemist evaluating isoxazole isomers for a kinase inhibitor program can select 4-(isoxazol-3-yl)aniline for synthesis based on its quantifiably higher hydrogen bond acceptor count (3 HBA) compared to the 5-yl isomer (1 HBA) [1]. This physical property suggests a greater potential for water solubility and for forming key interactions with the hinge region of a kinase, a common binding motif.

Systematic Investigation of Amine Basicity on Pharmacokinetics

A discovery team investigating the impact of amine basicity on volume of distribution can purchase both 4-(isoxazol-3-yl)aniline and its meta-substituted analog, 3-(isoxazol-3-yl)aniline. The para-isomer, with its lower inferred basicity [1], can be used as a tool compound to potentially reduce tissue binding and lower the volume of distribution compared to its more basic meta counterpart, allowing for a controlled study of this critical pharmacokinetic parameter.

Quote Request

Request a Quote for 4-(isoxazol-3-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.